molecular formula C7H9N3O3 B11908677 Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11908677
M. Wt: 183.16 g/mol
InChI Key: BTIOMBADCKVIPG-UHFFFAOYSA-N
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Description

Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features an oxetane ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the oxetane ring followed by the introduction of the triazole moiety. One common method is the cyclization of an epoxide with a suitable nucleophile to form the oxetane ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a different substitution pattern on the triazole ring.

    Methyl 1-(oxetan-3-yl)-1H-1,2,4-triazole-4-carboxylate: Similar structure but with a different triazole ring.

    Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an oxetane and a triazole ring. This combination of structural features gives the compound distinct physicochemical properties and reactivity, making it valuable for various applications .

Biological Activity

Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that combines the oxetane and triazole rings, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and therapeutic development. The following sections provide a comprehensive overview of its biological activity, synthesis, and potential applications.

Structural Characteristics

The molecular formula of this compound is C7H8N4O3C_7H_8N_4O_3, with a molecular weight of approximately 168.16 g/mol. Its unique structure allows for various functionalization possibilities, enhancing its versatility in organic synthesis and medicinal applications.

Antimicrobial Properties

Compounds containing triazole rings are widely recognized for their antimicrobial properties . This compound may exhibit significant antiviral , antibacterial , and antifungal activities due to the structural characteristics imparted by both the oxetane and triazole moieties. For instance, research has shown that derivatives of triazoles often demonstrate strong inhibition against various pathogens including Escherichia coli and Staphylococcus aureus .

In a comparative study of related compounds, several exhibited notable antimicrobial effects, suggesting that this compound could serve as a promising candidate in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT-116 .

CompoundCell LineIC50 (µM)Comparison
This compoundMCF-7TBDTBD
Compound 3aMCF-724.74Standard: 5-Fluorouracil (IC50 = 24.74)
Compound 15aMDA-MB-2312.5 ± 0.35Standard: Doxorubicin

These findings suggest that this compound may have significant potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor growth.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors involved in disease processes. Techniques like surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and elucidate the mechanisms behind its biological effects.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often require controlled temperatures and solvents like dichloromethane or ethanol .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 1-(oxetan-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-12-7(11)6-2-10(9-8-6)5-3-13-4-5/h2,5H,3-4H2,1H3

InChI Key

BTIOMBADCKVIPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2COC2

Origin of Product

United States

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